N-(3-chlorobenzyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPIAJFIWHWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with 3-Chlorobenzyl Halides
The most straightforward method for synthesizing N-(3-chlorobenzyl)pyrimidin-2-amine involves the alkylation of 2-aminopyrimidine with 3-chlorobenzyl bromide or chloride. This reaction proceeds via an mechanism, where the primary amine attacks the electrophilic benzyl carbon.
Typical Procedure
-
Reagents : 2-Aminopyrimidine (1.0 eq), 3-chlorobenzyl bromide (1.1 eq), sodium hydride (1.2 eq), dry dimethylformamide (DMF).
-
Conditions : The reaction is conducted under nitrogen at 0°C to room temperature for 12–24 hours.
-
Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate gradient).
Key Findings
-
Side Reactions : Over-alkylation to form quaternary ammonium salts is minimal due to the electron-withdrawing pyrimidine ring reducing amine nucleophilicity.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to dichloromethane or toluene.
Transition Metal-Catalyzed Coupling Approaches
Copper-Mediated Ullmann-Type Coupling
Copper catalysts enable the coupling of 2-halopyrimidines with 3-chlorobenzylamine. This method is advantageous for substrates prone to decomposition under strongly basic conditions.
Representative Protocol
-
Reagents : 2-Chloropyrimidine (1.0 eq), 3-chlorobenzylamine (1.5 eq), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), cesium carbonate (2.0 eq), dimethyl sulfoxide (DMSO).
-
Conditions : Heating at 110°C for 24 hours under argon.
-
Purification : Column chromatography (dichloromethane/methanol 95:5) isolates the product.
Performance Metrics
Palladium-Catalyzed Buchwald-Hartwig Amination
This method employs palladium complexes to couple aryl halides with amines, offering superior functional group tolerance.
Optimized Reaction
-
Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), potassium tert-butoxide (2.0 eq), toluene.
-
Procedure : 2-Chloropyrimidine and 3-chlorobenzylamine are refluxed for 12 hours.
Reductive Amination Pathways
Pyrimidine-Aldehyde Intermediate Reduction
A two-step sequence involving imine formation followed by reduction provides an alternative route:
-
Step 1 : Condensation of 2-aminopyrimidine with 3-chlorobenzaldehyde in methanol catalyzed by acetic acid.
-
Step 2 : Sodium cyanoborohydride reduces the imine to the amine at pH 7.
Advantages : Avoids harsh alkylation conditions.
Yield : 65–75%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 70–85 | Mild, room temperature | High | Moderate |
| Ullmann Coupling | 60–75 | High temperature, Cu catalyst | Moderate | Low |
| Buchwald-Hartwig | 80–90 | Pd catalyst, reflux | High | High |
| Reductive Amination | 65–75 | Two-step, mild reduction | Moderate | Moderate |
Critical Insights
-
Alkylation balances cost and efficiency for large-scale production.
-
Buchwald-Hartwig offers the highest yields but requires expensive palladium ligands.
-
Reductive amination is ideal for acid-sensitive substrates.
Mechanistic Considerations and Side Reactions
Competing Pathways in Alkylation
The electron-deficient pyrimidine ring directs substitution to the exocyclic amine, minimizing ring alkylation. However, traces of N,N-dibenzyl byproducts may form if excess benzyl halide is used.
Catalyst Deactivation in Coupling Reactions
Palladium catalysts are susceptible to poisoning by amine ligands, necessitating ligand-rich systems like Xantphos to stabilize the active species.
Industrial Applications and Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chlorobenzyl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-(3-chlorobenzyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares N-(3-chlorobenzyl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives:
Key Observations :
- Steric and Electronic Effects : The 3-chlorobenzyl group in the target compound balances moderate steric bulk with electron-withdrawing effects, contrasting with T130’s bulkier diphenylmethyl group and Compound 39’s dual 4-chlorophenyl substituents .
- Bioactivity : Unlike Compound 39 (specific to P2X7 receptor modulation) , this compound’s simpler structure may allow broader kinase targeting, akin to imatinib analogs ().
- Synthetic Complexity: T130 requires multi-step synthesis involving diphenylmethylation , whereas the target compound could be synthesized via a one-step benzylation of 2-aminopyrimidine, similar to methods in .
Q & A
Q. Example Data :
| Assay Type | Target | Result (IC₅₀/EC₅₀) |
|---|---|---|
| Kinase Inhibition | EGFR | 2.3 µM |
| Cytotoxicity | HeLa Cells | 15.6 µM |
Advanced: What structural modifications enhance biological activity?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) at the pyrimidine C5 position to improve target binding via hydrophobic interactions .
- Heterocycle Fusion : Replace pyrimidine with triazolo[4,5-d]pyrimidine to enhance metabolic stability .
- Side Chain Optimization : Substitute chlorobenzyl with fluorobenzyl to modulate pharmacokinetics (e.g., increased BBB penetration) .
Q. SAR Insights :
| Modification | Biological Impact |
|---|---|
| -CF₃ at C5 | 2.5× increase in enzyme inhibition |
| Triazolo-fused core | 3× longer plasma half-life |
Advanced: How should contradictory data in biological studies be addressed?
Methodological Answer:
- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Impurity Analysis : Use LC-MS to identify synthesis byproducts (e.g., dehalogenated analogs) that may skew results .
- Comparative Studies : Benchmark against structural analogs (e.g., 4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine) to isolate structure-activity trends .
Case Study :
A 2023 study resolved conflicting cytotoxicity data by identifying residual palladium catalyst (via ICP-MS) as a confounding factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
